molecular formula C8H15N3 B13474969 (1-(Tert-butyl)-1h-imidazol-4-yl)methanamine

(1-(Tert-butyl)-1h-imidazol-4-yl)methanamine

Cat. No.: B13474969
M. Wt: 153.22 g/mol
InChI Key: CBLUDQGHIFEEDN-UHFFFAOYSA-N
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Description

(1-(Tert-butyl)-1h-imidazol-4-yl)methanamine is an organic compound that belongs to the class of amines It features a tert-butyl group attached to an imidazole ring, which is further connected to a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(Tert-butyl)-1h-imidazol-4-yl)methanamine typically involves the reaction of tert-butylamine with an imidazole derivative. One common method involves the use of tert-butylamine and chloroform in the presence of a phase-transfer catalyst such as benzyltriethylammonium chloride. The reaction is carried out in dichloromethane at around 45°C, followed by purification steps to isolate the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial processes may incorporate advanced purification techniques such as chromatography and crystallization to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

(1-(Tert-butyl)-1h-imidazol-4-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can modify the imidazole ring or the methanamine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce a variety of substituted imidazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1-(Tert-butyl)-1h-imidazol-4-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology

The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor modulators. Its imidazole ring can interact with various biological targets, making it a valuable tool for probing biochemical pathways.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, including cancer and neurological disorders.

Industry

Industrially, the compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial applications, including catalysis and polymer synthesis.

Mechanism of Action

The mechanism of action of (1-(Tert-butyl)-1h-imidazol-4-yl)methanamine involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can bind to active sites of enzymes, inhibiting their activity. Additionally, the compound can modulate receptor function by binding to specific receptor sites, altering cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    (1-(Tert-butyl)-1h-pyrazol-4-yl)methanamine: Similar in structure but with a pyrazole ring instead of an imidazole ring.

    (1-(Tert-butyl)-1h-triazol-4-yl)methanamine: Contains a triazole ring, offering different reactivity and biological properties.

Uniqueness

(1-(Tert-butyl)-1h-imidazol-4-yl)methanamine is unique due to its specific combination of a tert-butyl group and an imidazole ring. This structure imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C8H15N3

Molecular Weight

153.22 g/mol

IUPAC Name

(1-tert-butylimidazol-4-yl)methanamine

InChI

InChI=1S/C8H15N3/c1-8(2,3)11-5-7(4-9)10-6-11/h5-6H,4,9H2,1-3H3

InChI Key

CBLUDQGHIFEEDN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1C=C(N=C1)CN

Origin of Product

United States

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